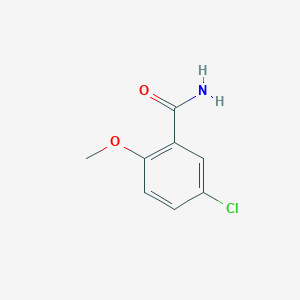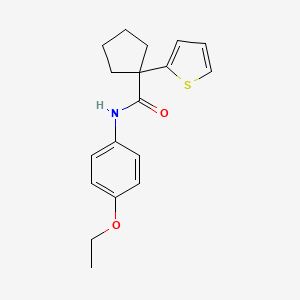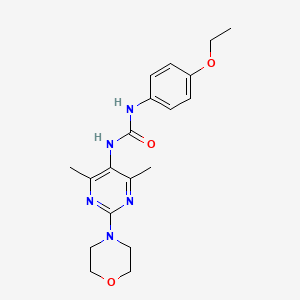
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
科学的研究の応用
Antimicrobial Agents for Gram-Positive Pathogens
The synthesized compound N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine has shown promising antimicrobial activity against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . Its potential as an antimicrobial agent makes it valuable for combating bacterial strains.
Antioxidant Properties
The same compound, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine , was evaluated for antioxidant activity using assays such as DPPH, ABTS, and ferric reducing power. Its ability to scavenge free radicals and protect against oxidative stress highlights its potential as an antioxidant agent .
Tyrosinase Inhibition
Another related compound, 4-(phenylsulfanyl)butan-2-one , has been investigated for its effects on pigment generation processes. It successfully inhibits tyrosinase activity, making it a non-competitive inhibitor of tyrosinase. This property could have applications in cosmetic formulations or treatments related to skin pigmentation .
Alternative Toxicity Testing
Both N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one were subjected to toxicity testing using freshwater cladoceran (Daphnia magna) as a model organism. These compounds offer alternatives to traditional toxicity testing methods, potentially reducing the need for animal testing .
Drug Design Scaffold
The diphenyl sulfone scaffold present in these compounds provides a structural basis for drug design. Researchers can explore modifications to enhance their pharmacological properties, targeting specific biological pathways or receptors .
Chemical Organic Compounds Research
Finally, the synthesis and characterization of these novel compounds contribute to the broader field of chemical organic compounds. Their unique chemotypes (including N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, and 2-acylamino ketones) expand our understanding of chemical diversity and potential applications .
作用機序
Target of Action
The compound, also known as N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide, is a promising inhibitor of human soluble epoxide hydrolase . Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acids and has been implicated in various physiological and pathological processes, including inflammation and pain.
Mode of Action
The compound interacts with sEH by binding to its active siteIt is known that inhibitors of seh generally work by blocking the enzyme’s ability to metabolize certain fatty acids, thereby altering cellular signaling pathways .
Biochemical Pathways
The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), which are fatty acid metabolites involved in various cellular signaling pathways. EETs have vasodilatory, anti-inflammatory, and analgesic effects. By inhibiting sEH, the compound increases the levels of EETs, potentially enhancing these effects .
Result of Action
By inhibiting sEH and thereby increasing EET levels, the compound may exert anti-inflammatory and analgesic effects. This could make it a potential candidate for the treatment of conditions associated with inflammation and pain .
特性
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO3S/c21-20(22,23)27-16-8-6-15(7-9-16)18(25)24-14-19(10-12-26-13-11-19)28-17-4-2-1-3-5-17/h1-9H,10-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLYDYRPQNXMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2460373.png)

![Ethyl 4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2460378.png)
![1-methyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2460379.png)

![4-tert-butyl-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2460381.png)
![3-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2460382.png)
![8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2460386.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-methylsulfonylpiperidine-4-carboxylate](/img/structure/B2460389.png)



![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2460395.png)